molecular formula C7H7N3O3 B112457 2-Amino-4-nitrobenzamide CAS No. 31930-18-4

2-Amino-4-nitrobenzamide

Cat. No. B112457
CAS RN: 31930-18-4
M. Wt: 181.15 g/mol
InChI Key: FHIFCKSBNKKCJM-UHFFFAOYSA-N
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Patent
US08247430B2

Procedure details

To a solution of 2-amino-4-nitro-benzoic acid (9.1 g, 50 mmol) in CH2Cl2 (500 mL) was added EDC (12 gram, 60 mmol), HOBt (6.8 g, 50 mmol), DIEA (12 mL), and NH3 in MeOH (2M, 40 mL). The reaction was stirred at RT for overnight, and a precipitation formed. The solid was isolated via vacuum filtration.
Quantity
9.1 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].C(Cl)CCl.C1C=CC2N(O)N=[N:24]C=2C=1.CCN(C(C)C)C(C)C.N>C(Cl)Cl.CO>[NH2:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4]([NH2:24])=[O:5]

Inputs

Step One
Name
Quantity
9.1 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
12 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
6.8 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
12 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a precipitation
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
The solid was isolated via vacuum filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC1=C(C(=O)N)C=CC(=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.